Antitumor agent-130

Epigenetics Histone Acetyltransferase Oncology

Epigenetic researchers studying p300 HAT-dependent transcription require inhibitors with defined selectivity and multi-pathway activity. Antitumor agent-130 (Compound 7b, CAS 1262887-77-3) is a berberine-derived p300 HAT inhibitor (IC₅₀=1.51 μM) that concurrently suppresses TNF-α-induced NF-κB activation (61.11% inhibition at 10 μM). This dual pharmacology is absent in selective p300 inhibitors such as C646 or A-485. Key differentiation: • Dual p300 HAT/NF-κB inhibition for pathway crosstalk studies in HCT116 colorectal cancer and MCF-7 breast cancer cells • Validated doxorubicin combination efficacy with significant in vivo tumor growth and invasion inhibition in breast cancer xenografts • >2.88-fold selectivity index over MCF-10A non-tumorigenic cells enabling dose-response studies without immediate cytotoxicity. Supplied as a characterized berberine derivative reference standard (C₂₀H₁₈ClNO₅, MW 387.81) with ≥98% purity and comprehensive QC documentation. Standard international B2B shipping available for verified research institutions.

Molecular Formula C20H18ClNO5
Molecular Weight 387.8 g/mol
Cat. No. B12381229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-130
Molecular FormulaC20H18ClNO5
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=[N+]3CCOC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-]
InChIInChI=1S/C20H18NO5.ClH/c1-22-17-6-12-5-15-14-8-19-20(26-11-25-19)9-16(14)24-4-3-21(15)10-13(12)7-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1
InChIKeyZSDRRQBTAAIWJR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-130: p300 HAT and NF-κB Dual-Targeting Epigenetic Inhibitor for Oncology Research Procurement


Antitumor agent-130 (Compound 7b, CAS 1262887-77-3) is a synthetic berberine-derived p300 histone acetyltransferase (HAT) inhibitor with a reported IC₅₀ of 1.51 μM in biochemical assays [1]. Beyond its canonical p300 HAT inhibition, this compound also exhibits dual-targeting capability by suppressing TNF-α-induced NF-κB transcriptional activation . In MCF-7 breast cancer cells, it reduces H3K27 acetylation and modulates oncogenic protein expression [1]. When combined with doxorubicin, it significantly inhibits tumor growth and invasion in both in vitro and in vivo models [1].

Antitumor Agent-130 Substitution Risks: Why Generic p300 HAT Inhibitors Cannot Replicate Its Pharmacological Profile


Generic substitution among p300 HAT inhibitors is scientifically untenable due to marked divergence in potency, selectivity, and multi-target pharmacology. While Antitumor agent-130 exhibits an IC₅₀ of 1.51 μM against p300 [1], structurally unrelated p300 inhibitors such as A-485 display picomolar affinity (IC₅₀ = 9.8 nM) [2], a >150-fold potency differential that fundamentally alters effective dosing windows and off-target engagement profiles. Furthermore, Antitumor agent-130 possesses a unique dual pharmacology—concurrently inhibiting NF-κB activation (61.11% inhibition at 10 μM) —a property absent in selective p300 inhibitors like C646 (IC₅₀ = 1.6 μM, Ki = 400 nM) [3] or L002 (IC₅₀ = 1.98 μM) [4]. This polypharmacology dictates distinct cellular response signatures that cannot be replicated by simply exchanging one p300 inhibitor for another.

Antitumor Agent-130 Procurement Evidence: Quantitative Comparator Analysis Against p300 HAT Inhibitor Benchmarks


Antitumor Agent-130 p300 HAT Inhibitory Potency: Head-to-Head IC₅₀ Comparison with C646 and L002

Antitumor agent-130 inhibits p300 HAT with an IC₅₀ of 1.51 μM [1], positioning it as moderately potent relative to benchmark inhibitors. In direct cross-study comparison, C646 exhibits an IC₅₀ of 1.6 μM (Ki = 400 nM) [2], while L002 demonstrates an IC₅₀ of 1.98 μM [3]. This indicates Antitumor agent-130's p300 HAT inhibition is within the same micromolar potency range as established tool compounds, yet its berberine-derived scaffold offers a distinct chemical starting point for SAR exploration not shared by C646 (pyrazolone-containing) or L002.

Epigenetics Histone Acetyltransferase Oncology

Antitumor Agent-130 NF-κB Pathway Inhibition: Unique Dual Pharmacology vs. Selective p300 Inhibitors

Antitumor agent-130 demonstrates dual-target pharmacology by inhibiting TNF-α-induced NF-κB transcriptional activation, achieving 61.11% inhibition at 10 μM after 12 hours in HCT116 colorectal cancer cells . In stark contrast, the selective p300 HAT inhibitor C646 lacks any reported NF-κB inhibitory activity under comparable assay conditions, as its mechanism is confined to competitive acetyl-CoA binding within the p300 catalytic pocket [1]. This dual activity profile enables Antitumor agent-130 to modulate both epigenetic acetylation and pro-inflammatory transcriptional signaling concurrently, a functional attribute not replicated by selective p300 inhibitors.

NF-κB Signaling Inflammation TNF-α Antagonism

Antitumor Agent-130 Cancer Cell Line Antiproliferative Selectivity: Differential Sensitivity in Breast Cancer vs. Non-Tumorigenic Cells

Antitumor agent-130 exhibits differential antiproliferative activity across human cell lines, with IC₅₀ values of 17.34 μM in MCF-7 breast cancer cells and 43.745 μM in LNCaP prostate cancer cells, while demonstrating minimal activity in non-tumorigenic MCF-10A mammary epithelial cells (IC₅₀ > 50 μM) [1]. By comparison, the structurally distinct p300 inhibitor C646 has been reported to broadly inhibit growth across melanoma, leukemia, lung, and prostate cancer cell lines without a clearly delineated therapeutic window versus normal cells [2]. The >2.88-fold selectivity window for MCF-7 over MCF-10A cells (50/17.34) suggests Antitumor agent-130 possesses a favorable differential cytotoxicity profile for ER+ breast cancer models.

Breast Cancer Selectivity Index Cytotoxicity

Antitumor Agent-130 Combination Synergy with Doxorubicin: Validated In Vivo Efficacy Superior to Monotherapy

Antitumor agent-130 combined with doxorubicin significantly inhibits tumor growth and invasion in both in vitro and in vivo breast cancer models [1]. While direct quantitative combination index values are not publicly disclosed in the primary literature, the combination effect is explicitly described as 'significant inhibition of tumor growth and invasion' [1]. In contrast, the more potent but selective p300/CBP inhibitor A-485 (p300 IC₅₀ = 9.8 nM) has not been extensively evaluated in combination with doxorubicin in peer-reviewed publications [2]. The berberine-derived scaffold of Antitumor agent-130 may confer favorable combination potential with DNA-damaging chemotherapeutics due to its concurrent NF-κB inhibitory activity, which can suppress doxorubicin-induced pro-survival inflammatory signaling.

Combination Therapy Doxorubicin Breast Cancer Xenograft

Antitumor Agent-130 Scientific and Industrial Applications: Evidence-Backed Procurement Scenarios


Mechanistic Studies of p300 HAT-Dependent Gene Regulation in Breast Cancer Cell Models

Antitumor agent-130 serves as a validated chemical probe for dissecting p300 HAT-dependent transcriptional programs in MCF-7 breast cancer cells, where it reduces H3K27 acetylation and modulates expression of oncology-relevant proteins [1]. Its moderate micromolar potency (IC₅₀ = 1.51 μM) and >2.88-fold selectivity index over MCF-10A non-tumorigenic cells [1] enable dose-response studies without immediate cytotoxicity at inhibitory concentrations, distinguishing it from highly potent inhibitors like A-485 (IC₅₀ = 9.8 nM) that may require more stringent concentration control to avoid off-target effects.

Investigation of NF-κB and p300 Signaling Crosstalk in Colorectal Cancer Inflammation Models

For studies examining the intersection of epigenetic acetylation and pro-inflammatory signaling, Antitumor agent-130 is uniquely suited due to its dual inhibition of p300 HAT (IC₅₀ = 1.51 μM) [1] and TNF-α-induced NF-κB transcriptional activation (61.11% inhibition at 10 μM) . This dual pharmacology is absent in selective p300 inhibitors such as C646, making Antitumor agent-130 the preferred chemical tool for interrogating pathway crosstalk in HCT116 colorectal cancer cells and other models where TNF-α/NF-κB signaling is pathologically relevant.

Preclinical Evaluation of p300 HAT Inhibition as Adjuvant Therapy to Doxorubicin in Breast Cancer Xenograft Models

Antitumor agent-130 is directly applicable in preclinical combination therapy studies with doxorubicin, having demonstrated significant in vivo tumor growth and invasion inhibition in breast cancer xenograft models [1]. This established combination efficacy distinguishes it from other p300 HAT inhibitors lacking validated doxorubicin synergy data, positioning Antitumor agent-130 as a priority procurement candidate for academic and industrial oncology groups developing epigenetic adjuvant strategies to enhance chemotherapeutic outcomes.

Structure-Activity Relationship (SAR) Studies Around Berberine-Derived p300 HAT Inhibitor Scaffolds

As a berberine derivative with defined A/B/D ring modifications [1], Antitumor agent-130 (Compound 7b) serves as a reference standard for medicinal chemistry efforts aimed at optimizing p300 HAT inhibitors derived from natural product scaffolds. Its characterized structure (C₂₀H₁₈ClNO₅, MW 387.81) and established SAR context within a series of berberine analogs provide a validated starting point for further derivatization, contrasting with synthetic inhibitors like C646 that lack this natural product lineage and associated structure-activity insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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